molecular formula C19H24N2O2S B11338014 2-phenoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-phenoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11338014
M. Wt: 344.5 g/mol
InChI Key: BZLALCKKAHJWIS-UHFFFAOYSA-N
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Description

2-phenoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenoxyacetamide Backbone: This step involves the reaction of phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form phenoxyacetyl chloride. This intermediate is then reacted with an amine, such as piperidine, to form the phenoxyacetamide backbone.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction. The phenoxyacetamide intermediate is reacted with a thiophene derivative, such as 2-bromothiophene, in the presence of a palladium catalyst and a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or thiophene groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Palladium catalysts, bases like triethylamine, solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amides, alcohols.

    Substitution: Various substituted phenoxyacetamides and thiophene derivatives.

Scientific Research Applications

2-phenoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Pharmacology: It is used in the development of new drugs targeting specific receptors and enzymes.

    Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions.

    Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

2-phenoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy, piperidine, and thiophene rings allows for versatile chemical reactivity and potential therapeutic applications that may not be observed in similar compounds.

Properties

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

2-phenoxy-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H24N2O2S/c22-19(15-23-16-8-3-1-4-9-16)20-14-17(18-10-7-13-24-18)21-11-5-2-6-12-21/h1,3-4,7-10,13,17H,2,5-6,11-12,14-15H2,(H,20,22)

InChI Key

BZLALCKKAHJWIS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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